Purmorphamine

概要

説明

プルモルファミンは、ヘッジホッグシグナル伝達経路の重要な構成要素であるタンパク質スムースンドの、小型分子アゴニストとして開発されました。 この経路は、骨成長、心臓血管の再生、脳の発達など、さまざまな生物学的プロセスに関与しています 。 プルモルファミンは、骨組織における骨形成を誘導し、脳におけるニューロンの成長と分化に影響を与えることが示されています .

準備方法

プルモルファミンは、プリン誘導体を用いた一連の化学反応によって合成されます。 合成経路は通常、プリンとナフタレン -1-イルオキシ基および4-モルホリニルフェニル基を特定の条件下で反応させることから始まります 。 工業的生産方法には、これらの反応を最適化して、収率と純度を向上させることが含まれることがあり、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製が行われます .

化学反応の分析

プルモルファミンは、次のようなさまざまな化学反応を起こします。

酸化: プルモルファミンは、特定の条件下で酸化されて、酸化された誘導体となります。

還元: 還元反応は、プリン環に結合した官能基を改変できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります 。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

化学反応の分析

Purmorphamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: Substitution reactions can introduce different substituents to the purine ring, altering its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Purmorphamine is a purine-derivative small molecule and an agonist of the Smoothened (Smo) receptor, which activates the Hedgehog pathway . Research indicates that this compound has a protective effect against neurological diseases due to its role in maintaining functional activity .

Scientific Research Applications

- Neuroprotection: this compound has demonstrated neuroprotective functions in experimental ischemic stroke . Studies show that it can attenuate acute brain injury, reduce the Bax/Bcl-2 ratio, and inhibit caspase-3 activation . It can also suppress neuro-inflammation and oxidative stress . Long-term protective effects include reducing tissue loss and improving neurobehavioral outcomes . Additionally, this compound can increase synaptophysin and postsynaptic density protein expression, while also preventing synaptic loss in mice treated for hypoxic-ischemic injury .

- Osteogenesis: this compound induces osteoblast differentiation of multipotent mesenchymal progenitor cells . It enhances and accelerates alkaline phosphatase activity and calcium sedimentation and increases the expression of osteopontin and osteocalcin in rat mesenchymal stem cells in vitro . Combining this compound with BMP-4 can transdifferentiate pre-adipocytes and myoblasts into osteoblasts .

- Parkinson's Disease: this compound protects dopaminergic neurons in a mouse model of Parkinson's disease . It also attenuates the inflammatory response by mediating the PI3K/Akt signaling pathway .

- Central Nervous System: this compound promotes barrier formation and activates the endogenous anti-inflammatory system within the central nervous system .

- Obsessive-Compulsive Disorder: this compound can improve compulsive checking behavior, decrease depression-like behavior, decrease marble-burying behavior, and decrease spontaneous-alternation-behavior score in an experimental model of OCD in adult rats .

- Stem Cell Differentiation: this compound induces the differentiation of multipotent mesenchymal progenitor cells into osteoblasts and spinal motor neurons from pluripotent human stem cells . It can also replace sonic hedgehog for generating motor neurons from human embryonic stem cells .

作用機序

プルモルファミンは、ヘッジホッグシグナル伝達経路の重要な構成要素であるスムースンド受容体に直接結合して活性化することで、その効果を発揮します 。 この活性化により、骨形成と神経形成に関与するGli1やPatchedなどの下流の標的遺伝子の発現が上昇します 。 関与する分子標的と経路には、スムースンド受容体とGliファミリーの転写因子があります .

類似の化合物との比較

プルモルファミンは、スムースンド受容体を選択的に活性化して骨形成を促進する能力において独特です。 類似の化合物には、次のものがあります。

これらの化合物と比較して、プルモルファミンは骨形成の特異的な活性化とその骨関連疾患や神経変性疾患における潜在的な治療用途において異なっています .

類似化合物との比較

Purmorphamine is unique in its ability to selectively activate the Smoothened receptor and promote osteogenesis. Similar compounds include:

Cyclopamine: A Smoothened antagonist that inhibits the hedgehog signaling pathway.

SAG: Another Smoothened agonist that activates the hedgehog signaling pathway.

Compared to these compounds, this compound is distinct in its specific activation of osteogenesis and its potential therapeutic applications in bone-related diseases and neurodegenerative conditions .

生物活性

Purmorphamine (PUR) is a small molecule that acts as an agonist of the Smoothened (Smo) receptor, playing a significant role in the Hedgehog (Hh) signaling pathway. Its biological activities encompass neuroprotection, osteogenesis, and potential therapeutic applications in various neurological and bone-related diseases.

This compound activates the Hh signaling pathway, which is crucial for cellular differentiation and development. The activation of this pathway leads to the upregulation of downstream target genes such as Gli1 and Patched, which are essential for osteogenesis and neuroprotection. This mechanism was highlighted in studies where PUR was shown to induce osteogenic differentiation in multipotent mesenchymal progenitor cells and protect neurons from oxidative stress and inflammation.

Neuroprotective Effects

Recent studies have demonstrated that PUR exerts significant neuroprotective effects in various models of neurological injury:

- Ischemic Stroke : In a model of acute experimental ischemic stroke, PUR was shown to reduce brain injury by decreasing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation, which are critical markers of apoptosis. Additionally, it suppressed neuroinflammation and oxidative stress, leading to improved neurobehavioral outcomes over time .

- Hypoxic-Ischemic Injury : PUR has been reported to attenuate synaptic loss and enhance synaptic protein expression in neonatal mice following hypoxic-ischemic insult. This suggests its potential role in preserving cognitive functions post-injury .

- Obsessive-Compulsive Disorder (OCD) : In preclinical models, PUR demonstrated a protective effect against OCD-like behaviors induced by 8-OH-DPAT. Treatment with PUR resulted in significant restoration of neurochemical balance and reduced oxidative stress, comparable to standard OCD treatments .

Osteogenic Activity

This compound's ability to induce osteogenesis has been extensively studied:

- Mesenchymal Progenitor Cells : PUR promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts. This process is mediated through the activation of the Hh signaling pathway, which contrasts with traditional bone morphogenetic proteins (BMPs) that also induce osteogenesis but via different mechanisms .

- Combination Therapies : When combined with BMP-4, PUR can transdifferentiate other cell types such as pre-adipocytes into osteoblasts, indicating its versatility in promoting bone formation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Neuroprotection in Ischemic Stroke : A study found that PUR significantly improved outcomes in rats subjected to ischemic stroke by reducing tissue loss and enhancing recovery metrics at 14 and 28 days post-injury .

- Osteogenic Differentiation : Research indicated that treatment with PUR led to a marked increase in osteogenic markers in mesenchymal stem cells compared to controls treated with BMP-4 alone, suggesting a unique pathway for bone regeneration .

特性

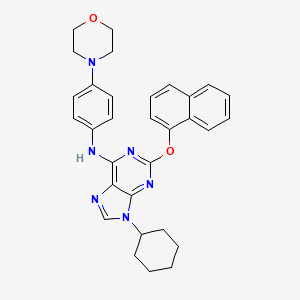

IUPAC Name |

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHCRQFSFYWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415293 | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483367-10-8 | |

| Record name | Purmorphamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purmorphamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURMORPHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Purmorphamine's primary mechanism of action?

A: this compound acts as a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound binding to Smo influence the Hh pathway?

A: By binding to Smo, this compound activates the pathway, ultimately leading to the activation and nuclear translocation of Gli transcription factors, particularly Gli1 and Gli2. [, , , , , , ] These transcription factors regulate the expression of various genes involved in cell proliferation, differentiation, and tissue development. [, , , , , , , , , ]

Q3: What are the downstream effects of this compound-mediated Hh pathway activation?

A3: The specific downstream effects depend on the cell type and context. Research suggests that this compound can influence:

- Osteogenesis: Promoting osteoblast differentiation and matrix mineralization in mesenchymal stem cells, contributing to bone formation and regeneration. [, , , , , ]

- Neuroprotection: Protecting dopaminergic neurons, attenuating neuroinflammation, and improving motor function in Parkinson's disease models. []

- Neural Stem Cell Fate: Promoting neural stem cell proliferation, influencing their differentiation into various neuronal subtypes (e.g., motor neurons), and impacting synaptic plasticity. [, , , , , ]

- Other Effects: Modulating fibroblast-like synoviocyte activity in rheumatoid arthritis, impacting pulmonary vascular development, and influencing cell fate decisions in various other contexts. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H20N4O, and its molecular weight is 320.39 g/mol.

Q5: Is spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound's supplier documentation.

Q6: Has this compound's performance been evaluated in different biological systems?

A: Yes, this compound has been studied in various in vitro and in vivo models, including cell cultures of different origins (e.g., mesenchymal stem cells, microglia, neural stem cells) and animal models of diseases such as Parkinson's disease, rheumatoid arthritis, and ischemic stroke. [, , , , , , ]

Q7: Does this compound exhibit any catalytic properties?

A: No, this compound primarily functions as a receptor agonist rather than a catalyst. Its role is to bind to and activate the Smo receptor, initiating a signaling cascade, not to directly catalyze chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been used to study this compound?

A: One study mentioned using virtual ligand-based screening to identify this compound analogs with potential osteoinductive properties. [] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, can be valuable for exploring this compound's interactions and identifying novel derivatives.

Q9: How do structural modifications to this compound influence its activity?

A: While specific SAR studies were not detailed in the provided research, one study identified this compound analogs with varying effects on osteogenic differentiation. [] This highlights the potential of modifying this compound's structure to fine-tune its activity, potency, and selectivity for specific therapeutic applications.

Q10: Is there information about SHE regulations specific to this compound?

A10: The provided research focuses on the compound's scientific aspects. Information regarding specific SHE regulations and guidelines would need to be obtained from relevant regulatory bodies and safety data sheets.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Detailed ADME data was not presented in the provided research excerpts. Further investigation is needed to understand the compound's pharmacokinetic properties comprehensively.

Q12: What in vitro assays have been used to study this compound's effects?

A: Researchers have employed various in vitro assays, including cell proliferation assays (MTT, CCK8), cell cycle analysis, migration assays (Transwell), immunocytochemistry, RT-qPCR, Western blotting, and alkaline phosphatase activity assays. [, , , , , , , , , , , , ] These assays help assess this compound's impact on cell viability, differentiation, gene and protein expression, and specific cellular functions.

Q13: Which animal models have been used to investigate this compound's therapeutic potential?

A13: Research has utilized animal models of:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。